2-butyl-2-(naphthalen-1-ylamino)-N'-phenylhexanehydrazide
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Overview
Description
2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide is an organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazide moiety: This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivative.
Introduction of the naphthalene ring: This step involves the coupling of the naphthalene ring to the hydrazide moiety through an amination reaction.
Addition of the phenyl group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of 2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazide moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or hydrazines.
Scientific Research Applications
2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-butyl-2-(naphthalen-1-ylamino)-N’-phenylpentanehydrazide: Similar structure but with a pentane chain instead of hexane.
2-butyl-2-(naphthalen-1-ylamino)-N’-phenylheptanehydrazide: Similar structure but with a heptane chain instead of hexane.
Uniqueness
2-butyl-2-(naphthalen-1-ylamino)-N’-phenylhexanehydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-butyl-2-(naphthalen-1-ylamino)-N'-phenylhexanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O/c1-3-5-19-26(20-6-4-2,25(30)29-28-22-15-8-7-9-16-22)27-24-18-12-14-21-13-10-11-17-23(21)24/h7-18,27-28H,3-6,19-20H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDIMLNLZQLYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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